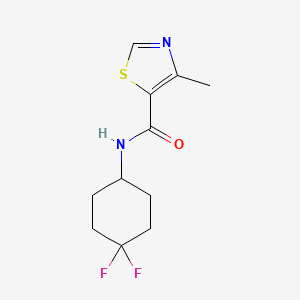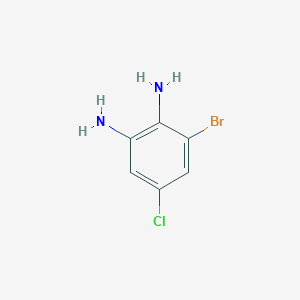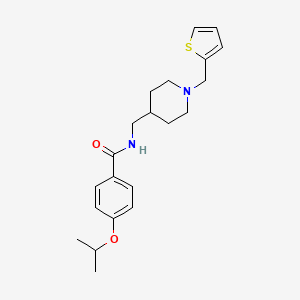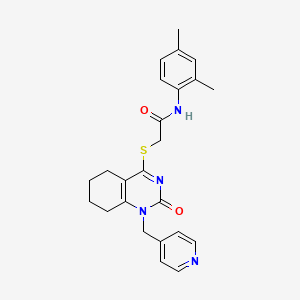![molecular formula C16H15BrF3N3O2S B2497405 1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-46-2](/img/structure/B2497405.png)
1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C16H15BrF3N3O2S and its molecular weight is 450.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Arylpiperazine Derivatives in Scientific Research
Metabolism and Pharmacokinetics : Arylpiperazine derivatives are known for their extensive pre-systemic and systemic metabolism. They undergo CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which distribute extensively in tissues, including the brain. These metabolites have varying affinities for neurotransmitter receptors, contributing to their diverse pharmacological actions. The individual variability in metabolism rates among people taking the same dosage of arylpiperazine derivatives is significant, highlighting the complex pharmacokinetics of these compounds (Caccia, 2007).
Therapeutic Applications and Patent Landscape : Piperazine derivatives have been explored for their therapeutic uses across a range of conditions, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The modification of the substitution pattern on the piperazine nucleus has shown to significantly impact the medicinal potential of the resultant molecules. This versatility underscores the broad potential of piperazine-based molecules in drug discovery, with ongoing research exploring new therapeutic avenues (Rathi et al., 2016).
Anti-mycobacterial Activity : Piperazine, as a core structure, has been pivotal in the development of potent anti-mycobacterial agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural diversity of piperazine-containing compounds has facilitated the exploration of various anti-TB molecules, emphasizing the scaffold's importance in medicinal chemistry (Girase et al., 2020).
Cytochrome P450 Isoforms Inhibition : The inhibition of cytochrome P450 isoforms by arylpiperazine derivatives highlights their potential impact on drug-drug interactions and metabolism. Understanding the selectivity and potency of these inhibitors is crucial for predicting metabolic pathways and potential pharmacokinetic challenges in drug development (Khojasteh et al., 2011).
D2-like Receptors Ligand Activity : Arylcycloalkylamines, including phenylpiperidines and piperazines, serve as key pharmacophoric groups in antipsychotic agents, acting on D2-like receptors. The structure-activity relationship of these compounds reveals the influence of arylalkyl substituents on the potency and selectivity of the binding affinity, indicating the therapeutic potential of arylpiperazine derivatives in psychopharmacology (Sikazwe et al., 2009).
Mécanisme D'action
Target of Action
A molecular simulation study was performed on a similar compound, which showed potent in vitro antipromastigote activity . The compound had a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with similar targets.
Mode of Action
For instance, in the case of the similar compound studied, it was found to have a desirable fitting pattern in the LmPTR1 pocket , suggesting it may bind to this site and potentially inhibit its function.
Biochemical Pathways
Given the potential target mentioned above, it’s plausible that the compound could affect pathways related to the function of the lmptr1 pocket . The downstream effects of this interaction would depend on the specific role of this target in cellular processes.
Result of Action
The similar compound studied showed potent in vitro antipromastigote activity , suggesting that this compound may also have antipromastigote effects
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF3N3O2S/c17-13-2-4-14(5-3-13)26(24,25)23-9-7-22(8-10-23)15-6-1-12(11-21-15)16(18,19)20/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYHIHUBTAZCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2497324.png)
![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)


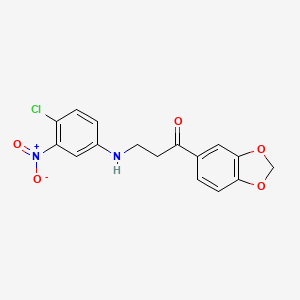
![N-[(2-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2497332.png)
![4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2497334.png)
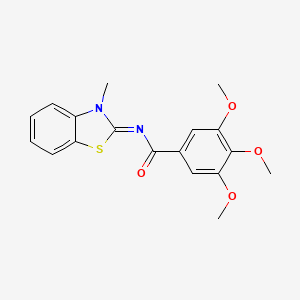
![2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2497337.png)
